molecular formula C₈H₁₀O₈ B020036 Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate CAS No. 7595-91-7

Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate

Cat. No. B020036
CAS RN: 7595-91-7
M. Wt: 262.21 g/mol
InChI Key: AEYYDCMADDBIJM-UHFFFAOYSA-N
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Description

Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate, also known as DTD, is a chemical compound that has gained significant attention in scientific research applications. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis. Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has also been found to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis.

Biochemical And Physiological Effects

Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the replication of viruses and bacteria. Additionally, Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. Additionally, Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has been found to have low toxicity, making it safe for use in lab experiments. However, the limitations of using Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate. One of the primary directions is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Additionally, further research is needed to understand the mechanism of action of Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate and its potential side effects. Finally, more efficient and cost-effective synthesis methods need to be developed to make Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate more widely available for scientific research.
Conclusion
In conclusion, Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is a chemical compound that has gained significant attention in scientific research applications. It is synthesized through a specific method and has been found to have various biochemical and physiological effects. Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has the potential to be used as a drug candidate for the treatment of various diseases, and further research is needed to understand its mechanism of action and potential side effects.

Scientific Research Applications

Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has been found to have various scientific research applications. One of the primary applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of various compounds. Additionally, Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate has been found to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development.

properties

IUPAC Name

dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYYDCMADDBIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate

CAS RN

7595-91-7
Record name NSC403959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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